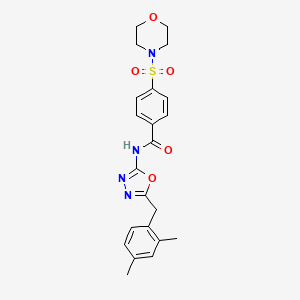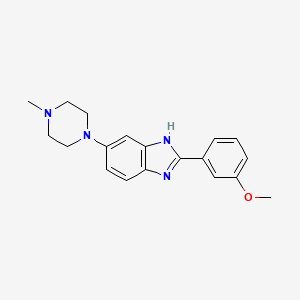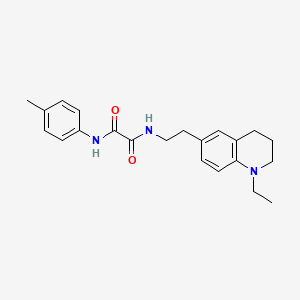
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, commonly known as DMXAA, is a small molecule drug that has been studied for its anti-tumor properties. DMXAA was initially discovered in the late 1990s and has since been extensively studied for its potential as a cancer treatment.
Wirkmechanismus
DMXAA works by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then induce tumor cell death through a process called apoptosis. DMXAA has also been shown to inhibit the formation of new blood vessels in tumors, a process called angiogenesis, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
DMXAA has been shown to have a variety of biochemical and physiological effects. It induces the production of cytokines, such as TNF-α and IFN-α, which are involved in immune system activation and tumor cell death. DMXAA also inhibits the formation of new blood vessels in tumors, which is essential for tumor growth and metastasis. Additionally, DMXAA has been shown to increase the permeability of blood vessels in tumors, allowing for increased delivery of chemotherapy drugs to the tumor site.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of DMXAA in lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in a variety of cancer types. This makes it a potentially useful tool for studying cancer biology and testing new cancer treatments. However, DMXAA has also been shown to have variable efficacy in different cancer types and in different animal models, which can make it difficult to interpret study results.
Zukünftige Richtungen
There are several future directions for DMXAA research. One area of focus is identifying the optimal dosing and scheduling of DMXAA in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of focus is identifying biomarkers that can predict which patients are most likely to benefit from DMXAA treatment. Finally, there is ongoing research into developing new DMXAA analogs with improved efficacy and reduced toxicity.
Synthesemethoden
DMXAA is synthesized by reacting 2,4-dimethylbenzylamine with acetic anhydride to form 2,4-dimethylbenzylacetamide. This intermediate is then reacted with thionyl chloride to form 2,4-dimethylbenzyl chloride, which is then reacted with potassium cyanate to form 5-(2,4-dimethylbenzyl)-1,3,4-oxadiazole. This compound is then reacted with 4-(morpholinosulfonyl)benzoyl chloride to form DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer types, including lung, breast, colon, and prostate cancers. DMXAA has also been studied for its potential as a radiosensitizer, enhancing the effectiveness of radiation therapy in cancer treatment.
Eigenschaften
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-15-3-4-18(16(2)13-15)14-20-24-25-22(31-20)23-21(27)17-5-7-19(8-6-17)32(28,29)26-9-11-30-12-10-26/h3-8,13H,9-12,14H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXJCIPXSMIDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-phenylacetamide](/img/structure/B2852261.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-oxo-4H-chromene-2-carboxamide hydrochloride](/img/structure/B2852264.png)
![1-(2,5-dimethylphenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2852265.png)
![(3-hydroxypiperidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2852268.png)

![3-allyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852270.png)


![(2Z)-6-[(2,5-dimethylbenzyl)oxy]-2-(pyridin-3-ylmethylidene)-1-benzofuran-3(2H)-one](/img/structure/B2852273.png)


![3-(2-ethoxybenzyl)-2-((4-nitrobenzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2852277.png)
![6-[4-[5-Chloropentanoyl(methyl)amino]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B2852280.png)